
(6-Fluoro-4-methylquinolin-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluoro-4-methylquinolin-2-yl)hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazine derivative that has shown promising results in the development of new drugs, pesticides, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (6-Fluoro-4-methylquinolin-2-yl)hydrazine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the targeted microorganisms. This inhibition leads to the disruption of key metabolic pathways, ultimately resulting in the death of the microorganisms.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (6-Fluoro-4-methylquinolin-2-yl)hydrazine has low toxicity and is well-tolerated in animals. It has been shown to have minimal effects on biochemical and physiological processes in the body and does not cause significant changes in blood parameters or organ function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (6-Fluoro-4-methylquinolin-2-yl)hydrazine in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of (6-Fluoro-4-methylquinolin-2-yl)hydrazine. One potential direction is the development of new drugs for the treatment of drug-resistant tuberculosis and malaria. Another direction is the development of new pesticides and agrochemicals that are more effective and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, (6-Fluoro-4-methylquinolin-2-yl)hydrazine is a promising compound that has shown potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have low toxicity and minimal effects on biochemical and physiological processes in animals. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (6-Fluoro-4-methylquinolin-2-yl)hydrazine involves the reaction of 6-fluoro-4-methylquinoline-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is typically high, and the purity of the product can be achieved through various purification techniques.
Aplicaciones Científicas De Investigación
(6-Fluoro-4-methylquinolin-2-yl)hydrazine has been extensively studied for its potential applications in drug discovery, agrochemicals, and pesticides. It has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, tuberculosis, and malaria. It has also shown potential as a pesticide and agrochemical due to its ability to inhibit the growth of harmful microorganisms.
Propiedades
Número CAS |
108099-80-5 |
|---|---|
Nombre del producto |
(6-Fluoro-4-methylquinolin-2-yl)hydrazine |
Fórmula molecular |
C10H10FN3 |
Peso molecular |
191.2 g/mol |
Nombre IUPAC |
(6-fluoro-4-methylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C10H10FN3/c1-6-4-10(14-12)13-9-3-2-7(11)5-8(6)9/h2-5H,12H2,1H3,(H,13,14) |
Clave InChI |
WGNGYXUMBBDTJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)NN |
SMILES canónico |
CC1=CC(=NC2=C1C=C(C=C2)F)NN |
Sinónimos |
2(1H)-Quinolinone,6-fluoro-4-methyl-,hydrazone(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



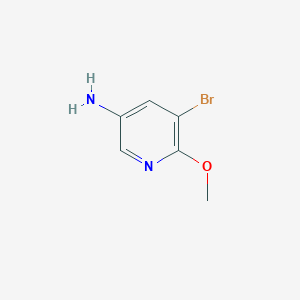
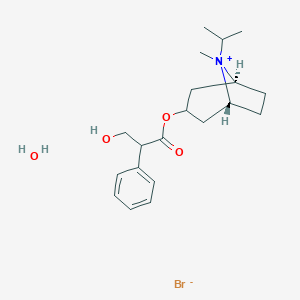
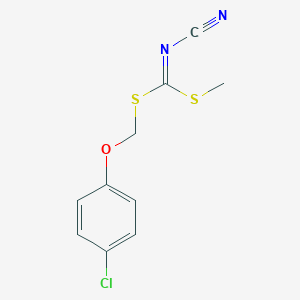
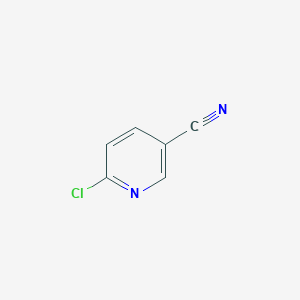
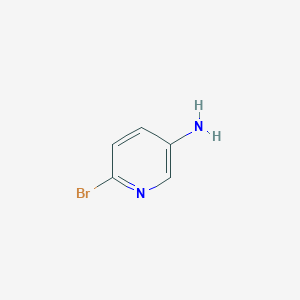
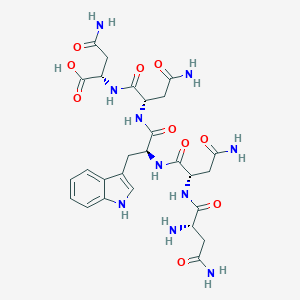
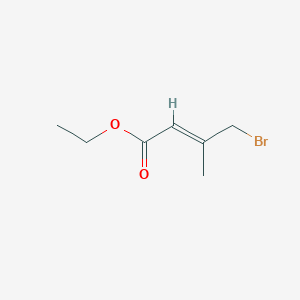
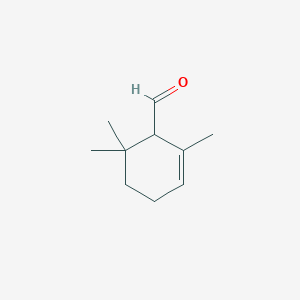
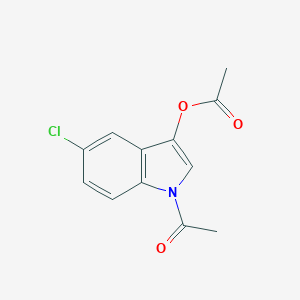
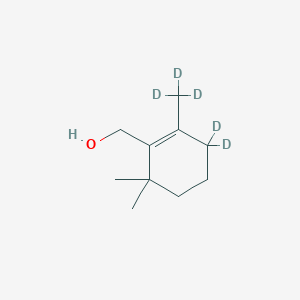
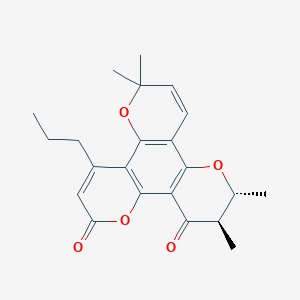
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)

